molecular formula C8H14O3 B1225611 4-Oxo-2-propylpentanoic acid CAS No. 688-04-0

4-Oxo-2-propylpentanoic acid

Cat. No. B1225611
CAS RN: 688-04-0
M. Wt: 158.19 g/mol
InChI Key: HJRMYVTYHORJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Oxo-2-propylpentanoic acid and related compounds has been explored through various methods. For instance, the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids has been achieved using a Ru catalyst, yielding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, which serves as a method for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010). Additionally, the synthesis of 4-Oxo-5-aminopentanoic acid hydrochloride from 4-oxopentanoic acid through selective bromination highlights a key route for obtaining this compound (Zav'yalov & Zavozin, 1987).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Oxo-2-propylpentanoic acid has been studied extensively. For example, the resonance-assisted hydrogen bonds between the oxime and carboxyl group in similar aliphatic keto-carboxylic acids have been analyzed, showing the influence of electron charge distribution on the molecular structure (Maurin et al., 1995).

Chemical Reactions and Properties

Research into the chemical reactions of 4-Oxo-2-propylpentanoic acid and its analogs includes the study of Friedel–Crafts reactions for synthesizing related compounds (Natekar & Samant, 2010). Additionally, the palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of terminal alpha,beta-unsaturated alkynones has been explored, leading to the stereoselective synthesis of furanones (Chen et al., 2008).

Physical Properties Analysis

The physical properties of 4-Oxo-2-propylpentanoic acid derivatives have been characterized through various methods. Mass spectrometric characterization and the study of gas-phase ion fragmentation mechanisms have provided insights into the behavior of these compounds under different conditions (Kanawati et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties of 4-Oxo-2-propylpentanoic acid and related compounds include the study of their reactivity and stability under various conditions. For example, the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in an acid medium has been examined, highlighting the influence of substituents on reaction rates (Manjari & Reddy, 2011).

Scientific Research Applications

  • Biofuel Production and Catalytic Activity :

    • Levulinic acid has been identified as a potential biofuel produced from carboxylic acid through acid hydrolysis of lignocellulosic biomass. Its esterification reactions with alcohols like methanol and ethanol using microwave irradiation and catalysts like H2SO4 and zeolite Hβ have been studied for biofuel additive production (Umrigar, Chakraborty, & Parikh, 2018).
  • Electrochemical Water Purification :

    • Electrochemically generated iron(IV) oxo complexes have been shown to decompose various organic compounds, including levulinic acid. This demonstrates the potential for total mineralization of organic compounds in water purification processes (de Sousa et al., 2017).
  • Cancer Research :

    • Valproic acid (2‐propylpentanoic acid) has been used as a short-chain fatty acid HDAC inhibitor, affecting cell proliferation and inducing apoptosis in gastric cancer cells. This indicates its potential as a therapeutic agent for gastric cancer (Sun et al., 2020).
  • Supramolecular Liquid Crystal Dimers :

    • The phase behavior of mixtures containing 4-octyloxybenzoic acid and derivatives of 4-oxopentanoic acid has been studied. This research contributes to the understanding of hydrogen bonding in the formation of supramolecular liquid crystals (Martinez-Felipe & Imrie, 2015).
  • Aqueous-Phase Processing of Levulinic Acid :

    • Research has been conducted on the aqueous-phase hydrogenation of levulinic acid for the production of biofuels and chemicals. This involves studying the activity and stability of supported catalysts like Ru in the hydrogenation process (Abdelrahman et al., 2015).
  • Extraction and Equilibrium Studies :

    • The reactive extraction of levulinic acid from aqueous solutions has been studied, focusing on its equilibrium and the effects of various diluents. This is important for the separation and purification processes in chemical industries (Kumar et al., 2015).
  • Synthesis of Biofuels and Chemicals :

    • Levulinic acid has been explored as a starting material for synthesizing various chemicals and fuels due to its carboxylic acid and keto functional groups (Malu, Manikandan, & Cheralathan, 2020).
  • Microwave-Assisted Synthesis :

    • 4-Oxobutenoic acids, including 4-oxopentanoic acid, have been synthesized using microwave-assisted aldol-condensation. This method provides an effective approach for the synthesis of these biologically active species (Uguen et al., 2021).

Safety And Hazards

The safety information for 4-Oxo-2-propylpentanoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-oxo-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRMYVTYHORJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395655
Record name 4-oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-propylpentanoic acid

CAS RN

688-04-0
Record name 4-oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Tatsuhara, H Muro, Y Matsuda, Y Imai - Journal of Chromatography A, 1987 - Elsevier
… acid (3-keto-VPA), 4-oxo-2-propylpentanoic acid (4-keto-VPA) and PGA, and their conjugates in human serum and urine. 2-OH-VPA was identified as a new metabolite of VPA in urine. …
Number of citations: 63 www.sciencedirect.com
TKL Kiang, XW Teng, S Karagiozov… - Toxicological …, 2010 - academic.oup.com
… -VPA, 3-hydroxy-2-propylpentanoic acid [3-OH-VPA], 4-hydroxy-2-propylpentanoic acid [4-OH-VPA], 5-hydroxy-2-propylpentanoic acid [5-OH-VPA], and 4-oxo-2-propylpentanoic acid [4-…
Number of citations: 66 academic.oup.com
D Felker, A Lynn, S Wang… - Expert Review of Clinical …, 2014 - Taylor & Francis
… Omega1 metabolites are 4-hydroxyl-2-propylpentanoic acid (4-OH-VPA), 4-oxo-2-propylpentanoic acid (4-keto-VPA) and 2-propyl-3-pentenoic acid (3-en-VPA). VPA can conjugate with …
Number of citations: 47 www.tandfonline.com
H Ishikura, N Matsuo, M Matsubara… - Journal of analytical …, 1996 - academic.oup.com
… VPA), 2-propylglutaric acid (PGA), and 2-propyl-4-pentenoic acid (4-en-VPA); and col-oxidation metabolites, 4-hydroxy-2propylpentanoic acid (4-OH-VPA), 4-oxo-2propylpentanoic acid …
Number of citations: 96 academic.oup.com
MD Sztajnkrycer - Journal of Toxicology: Clinical Toxicology, 2002 - Taylor & Francis
Acute valproic acid intoxication is an increasing problem, accounting for more than 5000 calls to the American Association of Poison Control Centers in 2000. The purpose of this paper …
Number of citations: 305 www.tandfonline.com
MD Sztajnkrycer - ftasesignal.com
Acute valproic acid intoxication is an increasing problem, accounting for more than 5000 calls to the American Association of Poison Control Centers in 2000. The purpose of this paper …
Number of citations: 0 ftasesignal.com
TKL Kiang, XW Teng, J Surendradoss… - Toxicology and applied …, 2011 - Elsevier
The present study was conducted in sandwich-cultured rat hepatocytes to investigate the chemical basis of glutathione (GSH) depletion by valproic acid (VPA) and evaluate the role of …
Number of citations: 69 www.sciencedirect.com
A Katiyar, C Aaron - Journal of medical toxicology, 2007 - Springer
… -2-propylpentanoic acid (5-OH-VPA), 2-polyglutaric acid (PGA), 2-propyl-4-pentenoic acid (4-en-VPA), 4-hydroxy-2propylpentanoic acid (4-OH-VPA), 4-oxo-2-propylpentanoic acid (4-…
Number of citations: 18 link.springer.com
T Kiang - 2009 - open.library.ubc.ca
Valproic acid (VPA) therapy is associated with a rare but severe hepatotoxicity. The relationships between the various pathophysiological findings of VPA-induced hepatotoxicity and the …
Number of citations: 2 open.library.ubc.ca
W Löscher, U Wahnschaffe, D Hönack, W Wittfoht… - Epilepsy research, 1992 - Elsevier
… acid), 4-keto-VPA (4oxo-2-propylpentanoic acid), and PGA (2-n-propyl-glutaric acid). In case of administration of E2-en-VPA, it was examined by GC-MS if VPA was produced as a …
Number of citations: 35 www.sciencedirect.com

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